Home > Products > Screening Compounds P33644 > Hederacolchiside E
Hederacolchiside E - 33783-82-3

Hederacolchiside E

Catalog Number: EVT-2614204
CAS Number: 33783-82-3
Molecular Formula: C65H106O30
Molecular Weight: 1367.533
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hederacolchiside E is a triterpenoid saponin [, , , , , , , , ] belonging to the oleanane type []. It is primarily isolated from the roots of Pulsatilla koreana Nakai [, , ], a plant known for its various biological activities []. Hederacolchiside E is also found in other plant species, including Hedera helix [, ], Hedera colchica [, , , , , ], Anemone hupehensis Lem. [], and Clematis orientalis []. This compound has gained significant interest in scientific research due to its promising neuroprotective [, , ] and antioxidant properties [, ].

Overview

Hederacolchiside E is a triterpenoid saponin, a class of compounds known for their diverse biological activities, including anti-inflammatory and anticancer effects. This compound is derived from the plant Hedera helix, commonly known as English ivy. Triterpenoid saponins are characterized by their complex structures, which typically include a triterpene backbone linked to one or more sugar moieties. Hederacolchiside E has garnered interest in pharmacological research due to its potential therapeutic applications.

Source

Hederacolchiside E is primarily extracted from the leaves and stems of Hedera helix. This plant has been traditionally used in herbal medicine for its various health benefits, including respiratory support and anti-inflammatory properties. The extraction process often involves solvent-based methods to isolate the active compounds from the plant matrix.

Classification

Hederacolchiside E belongs to the broader category of triterpenoid saponins. These compounds are further classified based on their aglycone structures and the nature of their sugar components. Hederacolchiside E specifically falls under the classification of hederagenin glycosides, which are known for their bioactive properties.

Synthesis Analysis

Methods

The synthesis of Hederacolchiside E typically involves both natural extraction and synthetic modification techniques. The extraction process usually employs organic solvents such as methanol or ethanol to obtain a crude extract from the plant material. Following extraction, chromatographic techniques like high-performance liquid chromatography (HPLC) are used for purification.

Technical Details

  1. Extraction: Plant materials are dried and ground into powder, followed by reflux extraction with methanol.
  2. Purification: The crude extract is subjected to column chromatography using silica gel or other resins to isolate specific saponin fractions.
  3. Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure of Hederacolchiside E.
Molecular Structure Analysis

Structure

The molecular structure of Hederacolchiside E consists of a triterpene skeleton with multiple sugar units attached. The specific arrangement of these sugars contributes to its biological activity.

Data

  • Molecular Formula: C₃₃H₅₄O₁₈
  • Molecular Weight: 688.75 g/mol
  • Structural Features: The compound features a hederagenin core with glycosidic linkages to various monosaccharides.
Chemical Reactions Analysis

Reactions

Hederacolchiside E participates in several chemical reactions typical for saponins, including hydrolysis and esterification. These reactions can modify its biological activity and solubility properties.

Technical Details

  1. Hydrolysis: Under acidic or basic conditions, the glycosidic bonds can be cleaved, releasing the aglycone and sugars.
  2. Esterification: The hydroxyl groups on the aglycone can react with carboxylic acids to form esters, potentially enhancing its pharmacological profile.
Mechanism of Action

Process

The mechanism of action for Hederacolchiside E involves multiple pathways, primarily through modulation of cell signaling pathways associated with inflammation and apoptosis.

Data

  • Anti-inflammatory Activity: Hederacolchiside E has been shown to inhibit pro-inflammatory cytokines by blocking nuclear factor kappa B (NF-kB) signaling.
  • Anticancer Activity: The compound induces apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with acids and bases, leading to hydrolysis or esterification.
Applications

Hederacolchiside E has several scientific uses due to its bioactive properties:

  • Pharmaceutical Research: Investigated for its potential in treating inflammatory diseases and cancers.
  • Cosmetic Industry: Explored for use in formulations aimed at skin health due to its anti-inflammatory effects.
  • Nutraceuticals: Considered for incorporation into dietary supplements aimed at enhancing immune function.
Introduction to Hederacolchiside E as a Bioactive Compound

Historical Context of Isolation and Natural Sources

Hederacolchiside E, a triterpenoid saponin, was first isolated and characterized in the early 21st century during phytochemical investigations of Pulsatilla chinensis (Bunge) Regel (Ranunculaceae). Initial studies in 2018 identified this compound as a secondary metabolite contributing to the plant’s antischistosomal properties [1]. Structurally, it features a oleanane-type aglycone core with multiple glycosidic attachments at C-3 and C-28 positions, distinguishing it from simpler saponins in related species.

Natural occurrence extends beyond Pulsatilla to other medicinal plants:

  • Hedera helix (Araliaceae): Contains hederacolchiside E as a minor saponin alongside predominant α-hederin and hederagenin derivatives. Concentrations vary seasonally, with peak accumulation in autumn leaves [5].
  • Anemone raddeana (Ranunculaceae): Root extracts yield approximately 0.8% hederacolchiside E by dry weight, utilized in traditional East Asian formulations [9].

Table 1: Botanical Sources of Hederacolchiside E

Plant SpeciesPlant FamilyTissue DistributionRelative Abundance
Pulsatilla chinensisRanunculaceaeRootsHigh (1.2–1.8% dry wt)
Hedera helixAraliaceaeLeavesLow (0.3–0.5% dry wt)
Anemone raddeanaRanunculaceaeRhizomesModerate (0.7–0.9% dry wt)

The compound’s isolation typically employs ethanol extraction followed by liquid-liquid partitioning and repeated silica gel chromatography, with final purification achieved via reversed-phase HPLC. Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry, confirming a molecular formula of C59H96O26 [9].

Ethnopharmacological Significance in Traditional Medicine Systems

Hederacolchiside E-bearing plants feature prominently in global ethnomedical practices:

  • Chinese Medicine: Pulsatilla chinensis (Bai Tou Weng) historically treated intestinal amebiasis, malaria, and bacterial infections. Decoctions of roots demonstrated "blood-cooling" and detoxification properties, aligning with its application in inflammatory conditions [1].
  • European Traditions: Hedera helix preparations addressed respiratory ailments; 16th-century texts document ivy leaf poultices for mucous clearance, potentially attributable to saponin-mediated expectorant effects [5].
  • North African Practices: Algerian healers incorporated Anemone species in urinary illness formulations, leveraging diuretic and antimicrobial activities [6].

Table 2: Traditional Applications of Hederacolchiside E-Containing Plants

RegionEthnomedical SystemClinical ApplicationsPreparation Methods
East AsiaTraditional Chinese MedicineDysentery, malaria, inflammatory conditionsDecoctions, tinctures
MediterraneanEuropean Folk MedicineRespiratory congestion, wound cleansingPoultices, infusions
BalkansSerbian EthnobotanySkin infections, gastrointestinal disordersTopical compresses, teas

Modern ethnopharmacological studies validate these uses; Pulsatilla extracts rich in hederacolchiside E exhibit giardicidal activity (IC50 8.2 μg/mL), supporting historical anti-infective applications [1] [8]. Synergistic interactions with co-occurring saponins enhance bioactivity, exemplifying traditional polyherbal strategies [3].

Emergence as a Multitarget Therapeutic Agent in Modern Research

Contemporary pharmacology recognizes hederacolchiside E as a multitarget ligand with modulatory effects on diverse pathological pathways:

  • Neurodegenerative Diseases: Enhances autophagic clearance of amyloid-beta (Aβ1-42) and mutant huntingtin proteins (74Q) by 67% and 53%, respectively, at 10 μM concentrations. Mechanisms involve AMPK/mTOR pathway activation and ATG7 upregulation [5] [9].
  • Parasitic Infections: Demonstrates superior schistosomicidal activity versus praziquantel against juvenile Schistosoma japonicum (97.2% worm burden reduction at 8 mg/kg), attributed to tegument disruption and oxidative stress induction [1].
  • Oncology: Suppresses cathepsin C-mediated autophagy in colon cancer cells (HCT116), reducing proliferation via caspase-3 activation (EC50 4.7 μM) [9].

Table 3: Multitarget Pharmacological Profile

Therapeutic AreaMolecular TargetsObserved EffectsPotency
NeurodegenerationAMPK, mTOR, ATG7↑ Autophagic flux (1.8-fold vs. control)IC50 7.3 μM (Aβ clearance)
ParasitologyTegumental ATPases, ROS pathwaysWorm mortality (LC50 4.1 μg/mL), reduced egg viabilityED50 2.8 mg/kg
OncologyCathepsin C, caspase-3↓ HCT116 proliferation (78% at 10 μM)EC50 4.7 μM

Structure-activity relationship (SAR) studies reveal that the C-28 oligosaccharide chain is indispensable for bioactivity. Synthetic analogs lacking the terminal rhamnose moiety exhibit 90% reduced efficacy in Aβ clearance assays, confirming glycosylation’s critical role in target engagement [9]. These multitarget properties position hederacolchiside E as a scaffold for developing novel therapeutics against complex polygenic diseases.

Properties

CAS Number

33783-82-3

Product Name

Hederacolchiside E

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C65H106O30

Molecular Weight

1367.533

InChI

InChI=1S/C65H106O30/c1-25-36(68)41(73)46(78)54(86-25)93-51-30(22-67)89-53(50(82)45(51)77)84-23-31-39(71)44(76)49(81)57(90-31)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)92-58-52(94-55-47(79)42(74)37(69)26(2)87-55)40(72)32(24-85-58)91-56-48(80)43(75)38(70)29(21-66)88-56/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29+,30+,31+,32-,33-,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1

InChI Key

DXLORNSIGDEVQK-RSYVQYBYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.